3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide
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Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O. This compound is characterized by the presence of an iodine atom, a trichloromethyl group, and a toluidino group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-toluidine and 3-iodobenzoic acid.
Formation of Intermediate: The 2-toluidine is reacted with 2,2,2-trichloroacetyl chloride to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-iodobenzoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide
Uniqueness
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide is unique due to the presence of the toluidino group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
303104-97-4 |
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Molecular Formula |
C16H14Cl3IN2O |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3IN2O/c1-10-5-2-3-8-13(10)21-15(16(17,18)19)22-14(23)11-6-4-7-12(20)9-11/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
HBNTWWDXIMKWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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